molecular formula C6H12O B1627284 Cyclohexanol-1-13C CAS No. 38134-57-5

Cyclohexanol-1-13C

Cat. No. B1627284
CAS RN: 38134-57-5
M. Wt: 101.15 g/mol
InChI Key: HPXRVTGHNJAIIH-PTQBSOBMSA-N
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Description

Cyclohexanol-1-13C is a synthetic organic compound with a molecular formula of C6H11(OH)13C. It is a monohydroxy derivative of cyclohexanes and has a camphor-like odor . It is used in making soaps, insecticides, germicides, dry cleaning, and plasticizers .


Molecular Structure Analysis

The molecular structure of Cyclohexanol-1-13C can be represented as 13CC5H11OH . It is also available as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

Cyclohexanol undergoes various chemical reactions. For instance, in the presence of a strong acid, an alcohol can be dehydrated to form an alkene . Also, the oxidation of cyclohexane is an essential chemical reaction for the industrial manufacture of cyclohexanol and cyclohexanone .


Physical And Chemical Properties Analysis

Cyclohexanol-1-13C is characterized by its relatively high melting point (25.93°C) and boiling point (161°C). It is a viscous liquid and is polar due to the presence of a hydroxyl (-OH) group, making it capable of forming hydrogen bonds . Its molecular weight is 101.15 g/mol .

Scientific Research Applications

1. Catalysis and Reaction Monitoring

Cyclohexanol-1-13C has been used in studies related to catalysis and reaction mechanisms. For instance, a study used a microautoclave magic angle spinning NMR rotor to monitor the solid-acid-catalyzed reactions of cyclohexanol on zeolite HBEA in water, utilizing 1-13C-cyclohexanol (Vjunov et al., 2014). Another study examined the phenol alkylation mechanism with cyclohexanol in zeolite H-BEA, leveraging in situ 13C MAS NMR spectroscopy (Zhao et al., 2017).

2. Synthesis of Derivatives

Cyclohexanol-1-13C is instrumental in the synthesis of various chemical compounds. For example, it was used in the facile synthesis of [1-13C]benzonitrile through a bromination-dehydrobromination reaction (Yuan & Ajami, 1983). Another study detailed the synthesis of [2-13C]phenol from [2-13C]cyclohexanone, derived from cyclohexanol-1-13C (Yuan & Ajami, 1983).

3. Material Science Applications

In the field of material science, cyclohexanol-1-13C has been used in the synthesis and characterization of materials. For instance, cyclohexanol was used as a carbon precursor in the synthesis of multiwall carbon nanotubes (MWCNTs) arrays, demonstrating its role in reducing the formation of amorphous carbon in these structures (Shirazi et al., 2011).

4. Environmental and Energy Applications

Research has also explored the use of cyclohexanol-1-13C in environmental and energy-related applications. A study focused on the optimization of engine characteristics using cyclohexanol/diesel blends, indicating its potential as a bio-alcohol in fuel applications (Gopal et al., 2020).

5. Chemical Intermediates and Synthesis

Cyclohexanol-1-13C is an important feedstock for various chemical syntheses. It has been used in the hydrodeoxygenation of lignin-derived phenols to cyclohexanols, a crucial step in producing polymers, spices, and medicines (Liu et al., 2017).

Safety And Hazards

Cyclohexanol-1-13C is combustible and can cause skin and eye irritation. It may also cause respiratory irritation if inhaled . Prolonged exposure can cause headache, tremors, nausea, and incoordination . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this compound .

Future Directions

The production of cyclic alcohols, especially cyclohexanol, is an important task due to a consumption growth of polyamides. The current processes for cyclic alcohols production are not economically viable, non-selective and have to be operated at low conversion levels . Therefore, research into more efficient and cost-effective methods of producing cyclohexanol is a promising future direction.

properties

IUPAC Name

(113C)cyclohexanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c7-6-4-2-1-3-5-6/h6-7H,1-5H2/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXRVTGHNJAIIH-PTQBSOBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[13CH](CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584027
Record name (1-~13~C)Cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexanol-1-13C

CAS RN

38134-57-5
Record name (1-~13~C)Cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanol-1-13C
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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